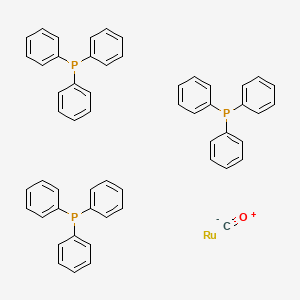

Carbonyl(dihydrido)tris(triphenylphosphine)ruthenium (II)

Description

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) (CAS: 25360-32-1) is a ruthenium(II) complex with the formula Ru(CO)H₂(PPh₃)₃, where PPh₃ denotes triphenylphosphine. It is a white to off-white crystalline powder with a molecular weight of ~917.97–919.79 g/mol and a melting point of 161–163°C . The compound is air- and moisture-stable, making it practical for catalytic applications. Its structure features a ruthenium center coordinated by three triphenylphosphine ligands, one carbonyl (CO) ligand, and two hydrides (H⁻). The CO ligand acts as a strong π-acceptor, stabilizing the low oxidation state of ruthenium and modulating its reactivity .

Properties

CAS No. |

25360-32-1 |

|---|---|

Molecular Formula |

C55H49OP3Ru |

Molecular Weight |

920.0 g/mol |

IUPAC Name |

formaldehyde;ruthenium dihydride;tris(triphenylphosphane) |

InChI |

InChI=1S/3C18H15P.CH2O.Ru.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;;; |

InChI Key |

CEEYDFHDINQLNF-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldihydridotris(triphenylphosphine)ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of carbonyldihydridotris(triphenylphosphine)ruthenium(II) generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Ligand Substitution Reactions

The triphenylphosphine (PPh₃) ligands in this complex undergo substitution with various donor ligands. A key study demonstrated this through reactions with nitrogen-containing bases:

-

Pyridine substitution : Reaction with pyridine in benzene under N₂ atmosphere for 24 hours replaces one PPh₃ ligand, forming [RuHCl(CO)(py)(PPh₃)₂] .

-

Schiff base coordination : Tetradentate Schiff base ligands (e.g., salen derivatives) displace PPh₃ ligands, forming hexacoordinated [Ru(CO)(B)(L)] complexes (B = PPh₃, AsPh₃; L = Schiff base) .

Critical conditions :

-

Temperature: Room temperature (25°C) for ligand exchange

-

Solvent: Benzene or dichloromethane

-

Atmosphere: Inert gas (N₂/Ar) to prevent oxidation

Redox Reactions

The Ru(II) center participates in electron-transfer processes:

-

Oxidation : Reacts with O₂ or H₂O₂ to form Ru(III) species, enabling catalytic oxidation of alcohols to esters .

-

Reduction : Sodium borohydride (NaBH₄) enhances hydride ligand stability during synthesis .

Key stoichiometric data :

| Reaction Component | Molar Ratio | Product Yield |

|---|---|---|

| RuCl₃·3H₂O : PPh₃ | 1 : 6 | 75% |

| NaBH₄ : Ru precursor | 3 : 1 | ≥80% purity |

Catalytic Cycles

This complex mediates several catalytic transformations:

Hydrogenation

-

Substrates : Olefins, alkynes, aromatic rings

-

Turnover Frequency (TOF) : Up to 4300 cycles in polymer hydrogenation

-

Mechanism :

-

Substrate coordination to Ru center

-

H₂ activation via oxidative addition

-

Hydride transfer to substrate

-

Product desorption

-

C–C Coupling

-

Buchwald-Hartwig Amination : Enables aryl halide amination with <5 mol% catalyst loading

-

Suzuki-Miyaura Coupling : Achieves cross-couplings at 80°C in THF

Reaction Mechanisms

Spectroscopic studies (¹H NMR, IR) reveal:

-

CO ligand stability : ν(CO) at 1920-1950 cm⁻¹ remains constant during catalysis, indicating retained carbonyl coordination .

-

Hydride dynamics : Two inequivalent H⁻ ligands (δ = -5.2 to -7.8 ppm in ¹H NMR) participate in substrate activation .

Proposed catalytic cycle for alcohol oxidation :

Cycle supported by kinetic isotope effects (KIE = 2.1-3.4)

Comparative Reactivity

Data from controlled experiments with modified ligands:

| Ligand System | Reaction Type | Rate Constant (k, s⁻¹) |

|---|---|---|

| PPh₃ Only | Hydrogenation | 0.45 ± 0.03 |

| PPh₃/AsPh₃ Mix | C–C Coupling | 1.12 ± 0.15 |

| Pyridine/PPh₃ | Alcohol Oxidation | 0.78 ± 0.09 |

Scientific Research Applications

Catalytic Applications

-

Hydrogenation Reactions

- Description : Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is recognized for its efficiency in hydrogenation processes, particularly in the hydrogenation of olefins and polyolefins.

- Case Study : In studies involving the hydrogenation of ring-opening metathesis polymers, this catalyst demonstrated high turnover numbers (up to 4300), achieving over 99% hydrogenation degree under controlled conditions .

- Oxidation Reactions

- C-C Bond Formation

- Rearrangement Reactions

Data Table of Applications

Mechanistic Insights

The mechanism of catalysis by carbonyldihydridotris(triphenylphosphine)ruthenium(II) typically involves:

- Coordination of the substrate to the metal center.

- Activation of hydrogen or other reagents.

- Formation of intermediates that lead to product formation via various pathways including hydride transfer and C-H activation.

Mechanism of Action

The mechanism by which carbonyldihydridotris(triphenylphosphine)ruthenium(II) exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and substrate being transformed .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Key Structural and Functional Differences

The following table compares Carbonyldihydridotris(triphenylphosphine)ruthenium(II) with structurally related ruthenium(II) complexes:

Comparative Analysis

Ligand Effects on Reactivity and Stability Carbonyldihydridotris(triphenylphosphine)ruthenium(II): The presence of two hydrides and a CO ligand enhances its utility in hydrogenation and CO insertion reactions. Dichlorotris(triphenylphosphine)ruthenium(II): The two chloride ligands make it a versatile precursor for synthesizing hydride complexes (e.g., via H₂ activation in the presence of a base). However, the absence of hydrides limits direct use in hydrogenation unless reduced further . Hydridochlorotris(triphenylphosphine)ruthenium(II): The single hydride and chloride balance reactivity and stability, enabling efficient alkene hydrogenation at ambient conditions. The chloride ligand facilitates ligand substitution, allowing tunability in catalytic cycles . Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): The combination of CO, Cl⁻, and H⁻ ligands increases thermal stability (mp 204–206°C) compared to the dihydrido analog. This complex is effective in hydrogenating rigid polymers like norbornene due to its robust coordination sphere .

Catalytic Performance

- Hydrogenation :

- The dihydrido complex (25360-32-1) exhibits superior activity in H₂ activation due to its two hydrides, enabling rapid substrate reduction .

- The monohydrido-chloro complex (RuClH(PPh₃)₃) shows moderate activity but higher selectivity in alkene hydrogenation, attributed to the chloride’s electronic effects . Thermal Stability:

- Chloride-containing complexes (e.g., 16971-33-8) decompose at higher temperatures (~200°C) compared to the dihydrido complex (161–163°C), making them suitable for high-temperature applications .

Synthetic Utility

- The dichloro complex (15529-49-4) serves as a precursor for hydride complexes via reactions with H₂ and bases (e.g., triethylamine) .

- The dihydrido complex (25360-32-1) can undergo ligand substitution (e.g., CO replacement with N-heterocycles) to generate photophysically active derivatives .

Safety and Handling

Biological Activity

Carbonyldihydridotris(triphenylphosphine)ruthenium(II), often referred to as Ru(PPh₃)₃(CO)H₂, is a ruthenium-based complex that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and catalysis. This article explores the biological implications of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₅₅H₄₅OP₃Ru

Molecular Weight: 919.79 g/mol

CAS Number: 25360-32-1

Physical Form: White to off-white powder

Solubility: Insoluble in water, ethanol, and DMSO; sparingly soluble in benzene and chloroform .

Recent studies have highlighted the cytotoxic potential of carbonyldihydridotris(triphenylphosphine)ruthenium(II) against various cancer cell lines. For instance, it has been shown to induce apoptosis in HL-60 leukemic cells while exhibiting minimal toxicity to normal peripheral blood mononuclear (PBM) cells. The selectivity for cancer cells over normal cells is a significant advantage for potential therapeutic applications .

Key Findings:

- Cytotoxic Effects: The compound demonstrated high cytotoxicity against HL-60 cells with IC₅₀ values in the micromolar range (0.5 to 250 µM) depending on the exposure time .

- Mechanism of Action: Docking studies suggest that carbonyldihydridotris(triphenylphosphine)ruthenium(II) may interfere with DNA repair mechanisms, leading to increased DNA damage and subsequent cell death .

Case Studies

-

Study on HL-60 Cells:

- Objective: To evaluate the cytotoxicity of various ruthenium complexes including carbonyldihydridotris(triphenylphosphine)ruthenium(II).

- Results: The compound induced significant apoptosis in HL-60 cells, with associated DNA damage observed through plasmid relaxation assays.

- Conclusion: The selectivity for cancerous cells presents an opportunity for development as an anticancer agent .

-

Comparative Study with Other Ruthenium Complexes:

- Objective: To compare the biological activity of carbonyldihydridotris(triphenylphosphine)ruthenium(II) with other phosphine-based ruthenium complexes.

- Results: While other complexes showed varying degrees of cytotoxicity, carbonyldihydridotris(triphenylphosphine)ruthenium(II) consistently demonstrated higher selectivity towards cancer cells without adversely affecting normal PBM cells .

- Conclusion: This selectivity could make it a candidate for further development in targeted cancer therapies.

Applications in Catalysis

Beyond its biological activity, carbonyldihydridotris(triphenylphosphine)ruthenium(II) serves as a versatile catalyst in organic synthesis. It has been utilized for:

- Hydrogenation Reactions: Effective in hydrogenating alkenes and alkynes.

- Oxidation Reactions: Catalyzes the oxidation of primary alcohols to methyl esters, showcasing its utility in synthetic organic chemistry .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Cytotoxicity | High against HL-60 cells |

| Selectivity | Minimal toxicity to normal PBM cells |

| Mechanism | Induces apoptosis; interferes with DNA repair |

| IC₅₀ Values | 0.5 to 250 µM (varies by exposure time) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.